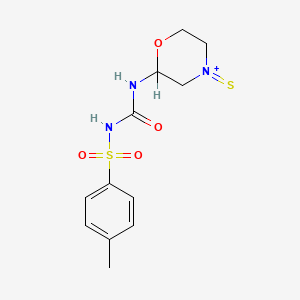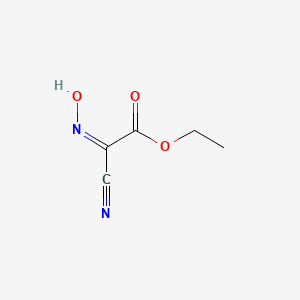
6-Dehydrotestosterone 17-glucosiduronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dehydrotestosterone 17-glucosiduronic acid belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. 6-Dehydrotestosterone 17-glucosiduronic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Dehydrotestosterone 17-glucosiduronic acid has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-dehydrotestosterone 17-glucosiduronic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 6-Dehydrotestosterone 17-glucosiduronic acid can be converted into 6-dehydrotestosterone.
6-dehydrotestosterone 17-glucosiduronic acid is a steroid glucosiduronic acid. It derives from a 6-dehydrotestosterone.
Scientific Research Applications
Quantitative Analysis in Health and Disease
6-Dehydrotestosterone 17-glucosiduronic acid, a urinary metabolite, can be quantitatively analyzed using gas chromatography. This method is useful in understanding metabolic patterns in various health conditions (Beals, 1971).
Role in Reproductive Biology
Studies on the round goby fish have demonstrated the synthesis and release of steroid metabolites, including 6-Dehydrotestosterone 17-glucosiduronic acid. Such studies provide insights into pheromonal roles of androgens in this species (Katare et al., 2011).
Metabolism by Gut Microbes
Clostridium scindens, a gut microbe, is capable of converting glucocorticoids to androgens, a process involving metabolites like 6-Dehydrotestosterone 17-glucosiduronic acid. This highlights the microbe's role in steroid metabolism (Ridlon et al., 2013).
Influence on Acne Treatment
Research on the treatment of severe acne with 13-cis-retinoic acid indicates an impact on androgen metabolism, including alterations in metabolites like 6-Dehydrotestosterone 17-glucosiduronic acid (Boudou et al., 1994).
Biotransformation in Animals
The biotransformation of 1-dehydrotestosterone in equine male castrates shows the formation of glucuronic acid conjugated metabolites, including 6-Dehydrotestosterone 17-glucosiduronic acid. This research is significant in understanding steroid metabolism in animals (Dumasia & Houghton, 1988).
Urinary Analysis for Health Assessment
The indirect analysis of 17-oxosteroid glucosiduronates in human urine, including 6-Dehydrotestosterone 17-glucosiduronic acid, is crucial for assessing health conditions and metabolic disorders (Menini, 1966).
properties
Product Name |
6-Dehydrotestosterone 17-glucosiduronic acid |
|---|---|
Molecular Formula |
C25H34O8 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H34O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h3-4,11,14-21,23,27-29H,5-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
InChI Key |
GCIVSXAHMONYLO-HMAFJQTKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C=CC5=CC(=O)CC[C@]35C |
SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC(=O)CCC35C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC(=O)CCC35C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



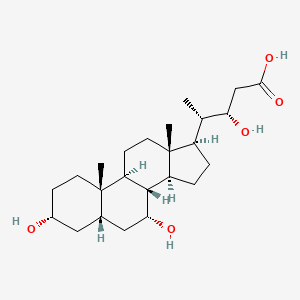
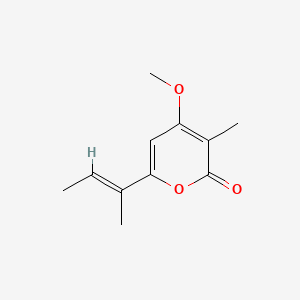



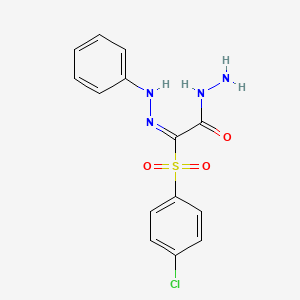

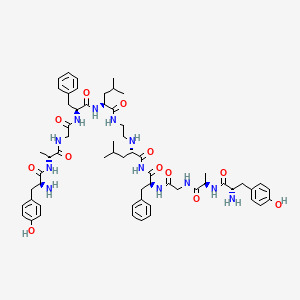
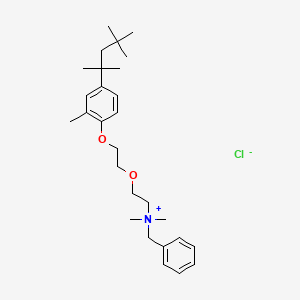
![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)
![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)
![N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide](/img/structure/B1234920.png)
